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Compound of Interest
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Compound Name:
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of substituted
tolylphosphonate esters. It is designed to be a comprehensive resource for researchers,
scientists, and professionals involved in drug development and materials science. This
document summarizes key quantitative crystallographic data, details experimental
methodologies for synthesis and analysis, and visualizes relevant biological pathways and
experimental workflows.

Introduction

Substituted tolylphosphonate esters are a class of organophosphorus compounds with
significant potential in various fields, including medicinal chemistry and materials science. Their
biological activity is often linked to their ability to act as enzyme inhibitors, particularly targeting
cholinesterases. The precise three-dimensional arrangement of atoms within their crystal
lattice, as determined by X-ray crystallography, is crucial for understanding their structure-
activity relationships, designing novel derivatives with enhanced efficacy, and controlling their
solid-state properties. This guide delves into the structural nuances of these compounds,
providing the detailed data and protocols necessary for advanced research.

Crystal Structure Analysis
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The determination of the crystal structure of substituted tolylphosphonate esters through single-
crystal X-ray diffraction provides invaluable insights into their molecular geometry,
intermolecular interactions, and packing in the solid state. This section presents
crystallographic data for representative compounds.

Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate

The crystal structure of Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate, a notable
example of a substituted tolylphosphonate ester, has been determined. In the crystal,
heterodimers are formed between nearly identical molecules, connected by three hydrogen
bonds from the benzylic and ester methylene groups to the phosphonate oxygen. These dimers
further assemble into chains along the a-axis, stabilized by C—H---O bridges.

Table 1: Crystallographic Data for Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate

Parameter

Value

Chemical Formula

C12H171203P

Molecular Weight 522.03 g/mol
Crystal System Monoclinic
Space Group P2i/c

a () 16.208(3)
b (A) 15.772(3)
c (A) 13.534(3)
a (°) 90

B(°) 110.37(3)
y (©) 90

Volume (A3) 3244.7(12)
Z 8

Diphenyl (o-tolylamido)phosphonate
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For comparative purposes, the crystal structure of a related compound, Diphenyl (o-
tolylamido)phosphonate, is also presented. Although an amidophosphonate, its structural
analysis provides insights into the conformations and intermolecular interactions that can be
expected in this class of organophosphorus compounds. The asymmetric unit of this compound
contains two independent molecules, and in the crystal, pairs of intermolecular N—H:---O(P)
hydrogen bonds form two independent centrosymmetric dimers.

Table 2: Crystallographic Data for Diphenyl (o-tolylamido)phosphonate

Parameter Value
Chemical Formula C19H18NOsP
Molecular Weight 339.31 g/mol
Crystal System Triclinic
Space Group P-1

a(A) 10.2986(13)
b (A) 10.3540(12)
c (A 17.993(2)

a (%) 86.650(2)

B (°) 84.036(2)

y (%) 62.429(2)
Volume (A3) 1691.4(4)

z 4

Experimental Protocols

The synthesis and crystallization of substituted tolylphosphonate esters are critical steps for
their structural and functional characterization. This section details the common experimental
methodologies employed.

Synthesis of Substituted Tolylphosphonate Esters
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A prevalent method for the synthesis of dialkyl arylphosphonates is the Michaelis-Arbuzov
reaction. This reaction involves the treatment of a trialkyl phosphite with an aryl halide.

A general procedure for the synthesis of diethyl p-toluenesulfonyloxymethylphosphonate
involves the reaction of diethyl phosphite with paraformaldehyde and p-toluenesulfonyl chloride
in the presence of an inorganic base. The reaction proceeds in two main steps: a condensation
reaction to form diethyl hydroxymethylphosphonate, followed by an esterification reaction.

Another versatile method is the Pudovik reaction, which involves the addition of a phosphorus
nucleophile, such as a dialkyl phosphite, to a carbonyl compound. For instance, bis(4-
methylphenyl)

 To cite this document: BenchChem. [Crystal Structure of Substituted Tolylphosphonate
Esters: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b103184#crystal-structure-of-substituted-
tolylphosphonate-esters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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